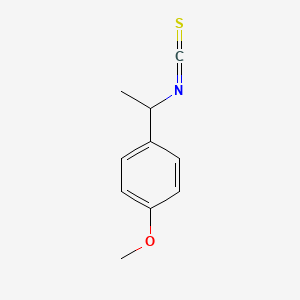
5-O-Benzoyl-3-deoxy-1,2-di-O-acetyl-3-methylene-D-ribofuranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-O-Benzoyl-3-deoxy-1,2-di-O-acetyl-3-methylene-D-ribofuranose: is a synthetic carbohydrate derivative It is a modified ribofuranose, which is a five-membered ring sugar
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-O-Benzoyl-3-deoxy-1,2-di-O-acetyl-3-methylene-D-ribofuranose typically involves multiple steps. One common method includes the protection of hydroxyl groups, followed by selective deoxygenation and benzoylation. The acetylation of hydroxyl groups is usually achieved using acetic anhydride in the presence of a base like pyridine . The methylene group is introduced through a Wittig reaction or similar methodologies .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene group, leading to the formation of carbonyl compounds.
Reduction: Reduction reactions can target the benzoyl group, converting it to a hydroxyl group.
Substitution: The acetyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMSO (Dimethyl sulfoxide).
Reduction: Reducing agents like LiAlH4 (Lithium aluminium hydride) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In synthetic organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of oligosaccharides and polysaccharides.
Biology: In biological research, it is used to modify glycoproteins to increase their stability and solubility. This modification is crucial for studying protein interactions and functions .
Medicine: Its derivatives have shown activity against diseases like HIV and Hepatitis B by inhibiting reverse transcriptase .
Industry: In the industrial sector, it is used in the production of various pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds .
Mecanismo De Acción
The mechanism of action of 5-O-Benzoyl-3-deoxy-1,2-di-O-acetyl-3-methylene-D-ribofuranose involves its interaction with specific molecular targets. In the case of its antiviral activity, the compound inhibits the reverse transcriptase enzyme, preventing the replication of viral RNA. This inhibition is achieved through the incorporation of the compound into the viral DNA, leading to chain termination .
Comparación Con Compuestos Similares
1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose: This compound is similar in structure but contains a fluorine atom, which can enhance its biological activity.
1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-(4-methyl) benzoyl-L-ribofuranose: This compound contains an azido group, making it useful in click chemistry applications.
Uniqueness: 5-O-Benzoyl-3-deoxy-1,2-di-O-acetyl-3-methylene-D-ribofuranose is unique due to its methylene group, which provides distinct reactivity and potential for further functionalization. This makes it a versatile intermediate in synthetic chemistry .
Propiedades
Fórmula molecular |
C17H18O7 |
|---|---|
Peso molecular |
334.3 g/mol |
Nombre IUPAC |
(4,5-diacetyloxy-3-methylideneoxolan-2-yl)methyl benzoate |
InChI |
InChI=1S/C17H18O7/c1-10-14(9-21-16(20)13-7-5-4-6-8-13)24-17(23-12(3)19)15(10)22-11(2)18/h4-8,14-15,17H,1,9H2,2-3H3 |
Clave InChI |
VJGLNXSQBQKQSH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1C(OC(C1=C)COC(=O)C2=CC=CC=C2)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3a,6-Dihydropyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12094864.png)

![4-Chloro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B12094880.png)

![(2R,3R,4R,5S)-3,4-bis[(2,4-dichlorophenyl)methoxy]-2-[(2,4-dichlorophenyl)methoxymethyl]-5-methoxy-tetrahydrofuran](/img/structure/B12094900.png)



![L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-,phenylmethyl ester](/img/structure/B12094917.png)

![1,8-Diazaspiro[3.6]decan-2-one](/img/structure/B12094922.png)

![5-Fluoro-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12094933.png)

